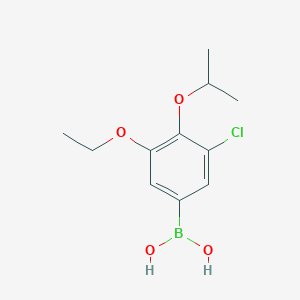3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid
CAS No.: 1701449-15-1
Cat. No.: VC2843206
Molecular Formula: C11H16BClO4
Molecular Weight: 258.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1701449-15-1 |
|---|---|
| Molecular Formula | C11H16BClO4 |
| Molecular Weight | 258.51 g/mol |
| IUPAC Name | (3-chloro-5-ethoxy-4-propan-2-yloxyphenyl)boronic acid |
| Standard InChI | InChI=1S/C11H16BClO4/c1-4-16-10-6-8(12(14)15)5-9(13)11(10)17-7(2)3/h5-7,14-15H,4H2,1-3H3 |
| Standard InChI Key | KTZJZSPROBKOSX-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C(=C1)Cl)OC(C)C)OCC)(O)O |
| Canonical SMILES | B(C1=CC(=C(C(=C1)Cl)OC(C)C)OCC)(O)O |
Introduction
Physical and Chemical Properties
Based on structural similarities to other arylboronic acids, the following properties can be reasonably predicted for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid:
The presence of both ethoxy and isopropoxy groups likely enhances the compound's lipophilicity compared to less substituted phenylboronic acids, potentially affecting its solubility profile and influencing its behavior in various reaction media.
Synthesis Methods
The synthesis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid would likely follow established methodologies for preparing substituted arylboronic acids. Several potential synthetic routes can be proposed:
Metal-Catalyzed Borylation
This approach would involve palladium-catalyzed borylation of a corresponding aryl halide (typically bromide or iodide) with a boron source like bis(pinacolato)diboron, followed by hydrolysis to obtain the free boronic acid. The reaction conditions would typically require:
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., potassium acetate)
-
Anhydrous solvent (typically dioxane or THF)
-
Inert atmosphere
-
Temperature control (80-100°C)
Lithium-Halogen Exchange Route
An alternative approach could involve:
-
Lithiation of a suitably protected and substituted aryl halide
-
Treatment with a trialkyl borate
-
Acidic hydrolysis to yield the desired boronic acid
This method would require careful control of reaction conditions due to the presence of multiple functional groups on the aromatic ring.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As with other arylboronic acids, the primary application of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid would likely be in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning transformation enables the formation of carbon-carbon bonds between boronic acids and organic halides under palladium catalysis. The specific substitution pattern of this compound would introduce both ethoxy and isopropoxy groups into the coupling products, potentially offering unique electronic and steric properties.
Pharmaceutical and Agrochemical Synthesis
The distinctive substitution pattern of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid makes it a potential building block for the synthesis of bioactive compounds. The chloro, ethoxy, and isopropoxy substituents could contribute to specific binding interactions with biological targets, making derivatives of this compound candidates for pharmaceutical or agrochemical development.
Materials Science Applications
Arylboronic acids with multiple alkoxy substituents have found applications in materials science, particularly in the creation of polymers with specific optical or electronic properties. The 3-chloro-5-ethoxy-4-isopropoxy substitution pattern could impart distinctive characteristics to materials incorporating this structural motif.
Comparative Analysis with Related Compounds
To better understand the potential properties and applications of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, it is valuable to compare it with structurally related compounds:
The additional isopropoxy group and different substitution pattern in 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid would likely result in different reactivity profiles compared to simpler boronic acids like 5-chloro-2-ethoxyphenylboronic acid.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume